molecular formula C17H16N2 B188149 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine CAS No. 13338-06-2

3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine

Cat. No. B188149
CAS RN: 13338-06-2
M. Wt: 248.32 g/mol
InChI Key: RYAUUQGXOZSECC-UHFFFAOYSA-N
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Description

3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine, also known as diazepine, is a heterocyclic organic compound that contains two nitrogen atoms in its seven-membered ring structure. Diazepine has been widely studied due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine is not well understood. However, it has been reported to interact with various biological targets, such as DNA, enzymes, and receptors. Diazepine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been reported to interact with GABA receptors, which are involved in the regulation of neurotransmitter release in the brain.

Biochemical And Physiological Effects

Diazepine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. Diazepine derivatives have also been reported to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

Diazepine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for the study of 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine. One potential direction is the development of 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine derivatives with improved biological activity and selectivity. Another direction is the investigation of the mechanism of action of 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine and its derivatives. Additionally, the use of 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine as a building block for the synthesis of novel materials and organic compounds is an area of ongoing research.

Synthesis Methods

The synthesis of 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine can be achieved through various methods, including the condensation of o-phenylenediamine with ketones, the reaction of o-phenylenediamine with carboxylic acids, and the cyclization of N,N'-diphenylurea. The most commonly used method is the condensation of o-phenylenediamine with ketones, which involves the reaction of o-phenylenediamine with ketones in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride.

Scientific Research Applications

Diazepine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory activities. Diazepine derivatives have also been studied as potential therapeutic agents for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

13338-06-2

Product Name

3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

3,7-diphenyl-5,6-dihydro-4H-diazepine

InChI

InChI=1S/C17H16N2/c1-3-8-14(9-4-1)16-12-7-13-17(19-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

RYAUUQGXOZSECC-UHFFFAOYSA-N

SMILES

C1CC(=NN=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(=NN=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

13338-06-2

Origin of Product

United States

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